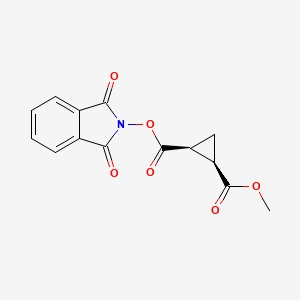
1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cis-cyclopropane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a complex organic molecule characterized by its unique structural features It contains a cyclopropane ring, a phthalimide moiety, and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with a phthalimide compound under specific conditions. The reaction often requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide moiety into an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylate
- rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Uniqueness
The uniqueness of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate lies in its specific structural features, such as the cyclopropane ring and the phthalimide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11NO6 |
|---|---|
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl (1S,2R)-cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 |
Clave InChI |
XOUOODKYBADXFU-ZJUUUORDSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)

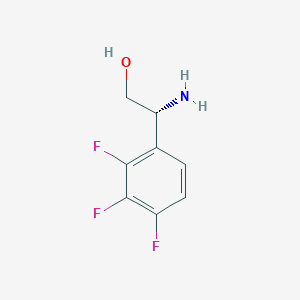

![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)
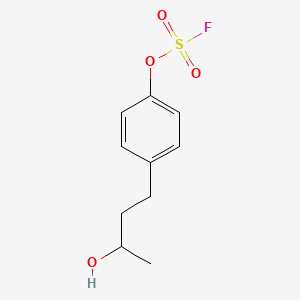
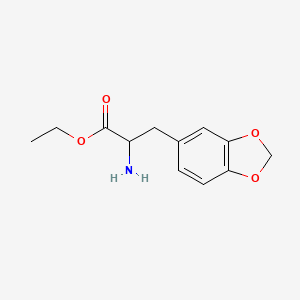
![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
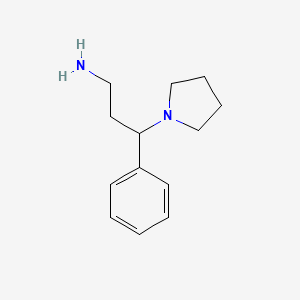
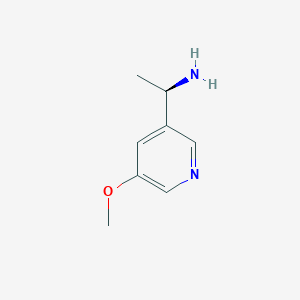
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)

